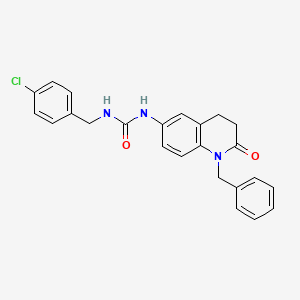

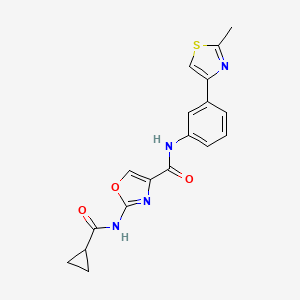

![molecular formula C21H27N3O3S2 B2544391 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 923442-91-5](/img/structure/B2544391.png)

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities. For instance, compounds with tetrazolylpyridinecarboxamide and thiadiazole scaffolds have been evaluated for antiallergic and anticancer activities, respectively . These findings suggest that the compound may also possess interesting biological properties worth investigating.

Synthesis Analysis

The synthesis of related compounds involves the preparation of carboxamide derivatives and Schiff's bases containing thiadiazole scaffolds . The methods described include conventional heating and microwave-assisted synthesis, which are techniques that could potentially be applied to the synthesis of "N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide". The synthesis of these compounds typically requires multiple steps, including the formation of the core structure followed by the introduction of various substituents to achieve the desired biological activity.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, IR, NMR, and mass spectrometry . These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups. For the compound , similar analytical methods would be used to confirm its structure, including the position of the tosyl group and the tetrahydrobenzo[d]thiazol moiety.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the context of their biological activities. For example, the antiallergic activity of N-tetrazolylpyridinecarboxamides was found to be influenced by the presence of an acidic N-tetrazolylcarbamoyl group . In the case of "N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide", one could hypothesize that the tosyl group and the carboxamide functionality may play a role in its reactivity and potential interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to the one have been evaluated to predict their behavior in biological systems. For instance, the ADMET properties of benzamide derivatives containing a thiadiazole scaffold were predicted using computational methods, indicating good oral drug-like behavior . These properties include solubility, permeability, and metabolic stability, which are critical for the potential therapeutic application of a compound. The same analysis would be necessary for "N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide" to assess its suitability as a drug candidate.

科学的研究の応用

Antitumor Activity

Research on thiazole derivatives, including molecules structurally related to N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide, has shown significant antitumor effects. A study synthesized a series of thiazole derivatives and tested their antitumor activity, finding that compounds like N-[5-(3-hlorobenzyl)-1,3-thiazol-2- yl]-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamide exhibited a high ability to inhibit the in vitro growth of human tumor cells, suggesting their promise as innovative anti-cancer agents (Ostapiuk et al., 2017).

Antileukemic Agents

Another study explored the anti-leukemic activity of 2-arylcarboxamide substituted-(S)-6-amino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, demonstrating that these compounds, through structure-activity relationship (SAR) studies, could effectively inhibit leukemia cells' proliferation. This highlights the molecule's relevance in designing new antileukemic therapies (Prasanna et al., 2010).

Antibacterial and Antifungal Activities

The synthesis and evaluation of novel analogs of this molecule have led to compounds with promising antibacterial and antifungal activities. One study synthesized Schiff bases of pyrazol-5-one derivatives derived from a 2-aminobenzothiazole nucleus, which displayed significant activity against bacterial strains like Staphylococcus aureus and Bacillus subtilis, indicating the molecule's utility in addressing bacterial infections (Palkar et al., 2017).

Diuretic Activity

Research into biphenyl benzothiazole-2-carboxamide derivatives, related to the molecule , has found that these compounds exhibit diuretic activity in vivo. This suggests potential applications in treating conditions that require the promotion of diuresis, further underscoring the chemical's versatility in drug development (Yar & Hasan Ansari, 2009).

将来の方向性

The future directions in the research of these compounds involve further optimization to develop new chemopreventive and chemotherapeutic agents against various types of cancer cell lines . Moreover, the evaluation of the predicted properties of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) in silico between the candidate molecule and the standard inhibitors can provide insights into the development of new anticancer drug candidates .

特性

IUPAC Name |

1-(4-methylphenyl)sulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S2/c1-14-3-6-17(7-4-14)29(26,27)24-11-9-16(10-12-24)20(25)23-21-22-18-8-5-15(2)13-19(18)28-21/h3-4,6-7,15-16H,5,8-13H2,1-2H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVYTSUVCUAAGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)

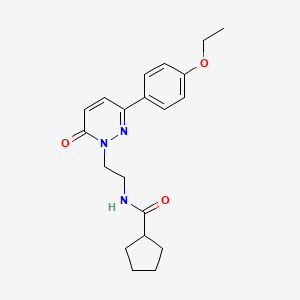

![2-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2544312.png)

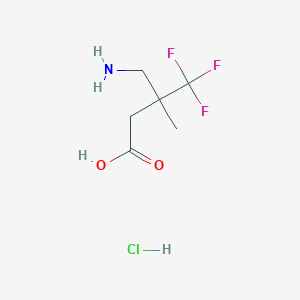

![6-(Azetidine-1-carbonyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2544317.png)

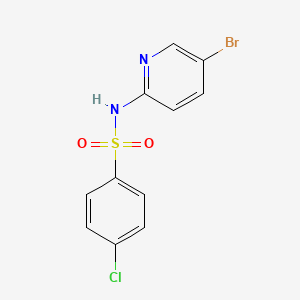

![4-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2544319.png)

![methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2544323.png)

![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544324.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2544326.png)

![ethyl 2-(4-ethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2544328.png)

![N-[5-chloro-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]furan-2-carboxamide](/img/structure/B2544329.png)